An In-depth Technical Guide on Tert-butyl 4-formylpyridin-3-ylcarbamate
An In-depth Technical Guide on Tert-butyl 4-formylpyridin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 4-formylpyridin-3-ylcarbamate. This compound serves as a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.
Chemical Identity and Properties
Tert-butyl 4-formylpyridin-3-ylcarbamate, also known by its synonym N-Boc-3-amino-4-formylpyridine, is a pyridine derivative featuring a Boc-protected amine at the 3-position and a formyl group at the 4-position. This strategic placement of functional groups makes it a versatile building block for constructing more complex molecular architectures.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 116026-95-0 | |
| Molecular Formula | C₁₁H₁₄N₂O₃ | |
| Molecular Weight | 222.24 g/mol | |
| Appearance | Yellow to white solid | |
| Melting Point | 52-53 °C | |
| Boiling Point | 310.0 ± 27.0 °C (Predicted) | |
| Density | 1.212 ± 0.06 g/cm³ (Predicted) | |
| Storage Conditions | 0-8°C |
Table 2: Spectroscopic and Analytical Data
| Data Type | Result | Source |
| LCMS (LC-MS) | m/z = 223.1 ([M+H]⁺) for C₁₁H₁₅N₂O₃ |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of tert-butyl 4-formylpyridin-3-ylcarbamate based on literature procedures.
2.1. Materials and Reagents
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tert-Butylpyridin-3-yl carbamate
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Anhydrous Tetrahydrofuran (THF)
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tert-Butyllithium (1.70 M in pentane)
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1-Piperidinecarboxaldehyde (or N-Formylpiperidine)
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1 M Hydrochloric Acid (HCl)
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Sodium Carbonate (Na₂CO₃), solid
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Ethyl Acetate (EtOAc)
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Hexane
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Saturated Saline Solution
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Distilled Water
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Silica Gel for column chromatography
2.2. Equipment
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Round-bottom flask
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Magnetic stirrer and stir bar
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Septa and needles for inert atmosphere techniques
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Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
2.3. Experimental Procedure
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Reaction Setup: Dissolve tert-butylpyridin-3-yl carbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add a 1.70 M solution of tert-butyllithium in pentane (129 mL) to the cooled solution while stirring. Maintain the temperature at -78 °C.
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Warming and Stirring: After the addition is complete, continue to stir the reaction mixture at -78 °C for 15 minutes. Then, allow the mixture to warm to -20 °C and stir for an additional 1.5 hours.
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Formylation: While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise to the reaction mixture.
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Reaction Completion: After the dropwise addition, allow the reaction mixture to warm to room temperature and stir overnight.
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Quenching and pH Adjustment: Cool the mixture to 0 °C in an ice bath. Slowly add 1 M HCl solution to adjust the pH to 2. Following this, carefully add solid Na₂CO₃ to neutralize the mixture to a pH of 7.
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Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic phase sequentially with water (three times) and then with a saturated saline solution.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting residue by silica gel column chromatography using an eluent of 50% ethyl acetate in hexane. This should afford tert-butyl (4-formylpyridin-3-yl)carbamate as a yellow solid (12.2 g, 60% yield).
Visualized Workflows and Relationships
3.1. Synthesis Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of tert-butyl 4-formylpyridin-3-ylcarbamate.
Caption: A step-by-step diagram of the synthesis protocol.
3.2. Chemical Reactivity Profile
This diagram outlines the potential chemical transformations of tert-butyl 4-formylpyridin-3-ylcarbamate based on its functional groups.
Caption: Reactivity map based on the molecule's functional groups.
Applications in Research and Development
Tert-butyl 4-formylpyridin-3-ylcarbamate is not typically an end-product but a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups.
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Pharmaceutical Development: The Boc-protected amine and the aldehyde offer two distinct points for modification. The aldehyde can be used to build heterocyclic systems or be converted into other functional groups, while the Boc-group can be removed under acidic conditions to reveal a primary amine for further elaboration. This makes it a key building block for synthesizing complex molecules, including those targeting neurological disorders.
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Agrochemical Chemistry: In a similar fashion to pharmaceutical development, this compound serves as an intermediate in the creation of novel pesticides and herbicides. The pyridine core is a common scaffold in agrochemicals, and the functional handles of this molecule allow for the systematic modification to optimize biological activity and safety profiles.
Conclusion
Tert-butyl 4-formylpyridin-3-ylcarbamate is a high-value synthetic intermediate with significant potential in drug discovery and agrochemical research. The well-defined synthesis protocol allows for its reliable production, while its distinct functional groups provide chemists with a versatile platform for molecular design and construction. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective application.
